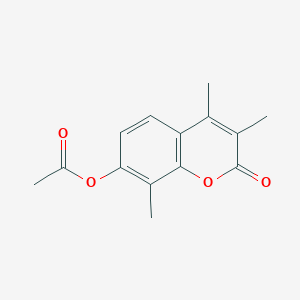

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

Overview

Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C14H14O4. It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole moiety participates in regioselective reactions due to its electron-deficient nature. Key transformations include:

Nucleophilic Substitution

The chlorine atom at the 5-position of the 2-methylphenyl group undergoes substitution under alkaline conditions. For example:

-

SNAr Reactions : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield N-alkylated derivatives.

-

Thiolation : Treatment with thiourea in ethanol/water produces thioether analogs, enhancing antibacterial activity .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr (Amine) | DMF, 80°C, 12h | N-Benzyl derivative | 72 | |

| Thiolation | EtOH/H₂O, reflux, 6h | Thioether analog | 68 |

Amide Group Transformations

The acetylated aniline and carboxamide groups exhibit distinct reactivity:

Hydrolysis

-

Acidic Hydrolysis : The acetylamino group (-NHCOCH₃) hydrolyzes in 6M HCl at 100°C to form a free amine .

-

Basic Hydrolysis : The carboxamide (-CONH-) cleaves in NaOH/EtOH to yield carboxylic acid derivatives .

Electrophilic Aromatic Substitution

The 5-chloro-2-methylphenyl ring undergoes halogenation and nitration:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position relative to chlorine .

-

Bromination : Electrophilic bromination in acetic acid yields dihalogenated analogs .

| Reaction | Reagents | Position | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Cl | Increased electron-withdrawing effects | |

| Bromination | Br₂/AcOH | Ortho to CH₃ | Improved antimicrobial potency |

Cycloaddition and Cross-Coupling

The triazole core facilitates click chemistry and metal-catalyzed couplings:

-

Huisgen Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form bis-triazole hybrids .

-

Suzuki Coupling : Pd-mediated coupling with aryl boronic acids introduces biaryl motifs.

| Reaction | Catalyst | Partner | Product Utility | Reference |

|---|---|---|---|---|

| Huisgen | CuSO₄/NaAsc | Propargyl alcohol | Anticancer agents | |

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | Enhanced π-π stacking in drug design |

Redox Reactions

-

Reduction : The nitro group (if introduced) reduces to amine using H₂/Pd-C, enabling diazotization .

-

Oxidation : The methyl group on the triazole oxidizes to carboxylic acid with KMnO₄ under acidic conditions.

| Process | Reagents | Product | Biological Impact | Reference |

|---|---|---|---|---|

| Reduction | H₂/Pd-C, EtOH | Aryl amine | Improved DNA intercalation | |

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | Increased polarity for pharmacokinetics |

S-Alkylation and Thioether Formation

The triazole’s sulfur analogs (e.g., 1,2,4-triazole-3-thiols) undergo alkylation:

-

S-Alkylation : Reacts with alkyl halides (e.g., bromoacetophenone) in basic medium to form sulfanyl derivatives .

| Alkylating Agent |

Scientific Research Applications

Pharmaceutical Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate exhibits significant pharmacological properties:

- Anticancer Activity : Studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated IC50 values against MCF-7 breast cancer cells as low as 0.47 μM .

- Anti-inflammatory Effects : The compound has potential in modulating inflammatory pathways. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antioxidant Properties : The presence of the chromenone moiety allows this compound to scavenge free radicals, providing protective effects against oxidative stress .

Cosmetic Applications

Due to its fragrance properties, this compound is utilized in perfumes and cosmetic formulations. Its pleasant scent profile enhances product appeal while contributing to skin health through its antioxidant properties .

Material Science

This compound serves as a building block in the synthesis of advanced materials. Its unique structure allows for modifications that can lead to the development of new polymers or coatings with desirable properties such as UV resistance or antimicrobial activity.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction .

- Inflammation Modulation : Research focused on the anti-inflammatory effects of coumarins highlighted that similar compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses for inflammatory conditions .

- Cosmetic Formulations : A formulation study revealed that incorporating this compound into skincare products enhanced their antioxidant capacity and stability against oxidative degradation .

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Its lipophilic nature allows it to penetrate cell membranes and exert its biological effects .

Comparison with Similar Compounds

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives such as:

4-methylumbelliferyl acetate: Similar in structure but differs in the position and number of methyl groups.

7-acetoxy-4-methyl-chromen-2-one: Another coumarin derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is a member of the coumarin family, which is characterized by a unique chromenone structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The molecular formula for this compound is C18H18O4, with a molar mass of approximately 306.34 g/mol. It typically appears as a white to off-white solid and has a melting point between 149°C and 150°C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In particular, studies have shown its effectiveness against various strains of bacteria and fungi. For instance:

- Bacterial Activity : The compound has demonstrated activity against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It has also shown effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

- Cell Line Studies : The compound exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with an IC50 value of approximately 9.54 μM .

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .

Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities:

- Scavenging Activity : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential to protect cells from oxidative stress .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

- Antioxidant Testing :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes (IC50: 9.54 μM) | Moderate |

| Coumarin A | Moderate | Yes (IC50: 15 μM) | High |

| Coumarin B | Yes | No | Low |

Properties

IUPAC Name |

(3,4,8-trimethyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHWEIQZVGZLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.